![molecular formula C20H14BrNS2 B3036966 2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole CAS No. 400087-85-6](/img/structure/B3036966.png)
2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole
Übersicht
Beschreibung
This compound, also known as 3-(1,3-benzothiazol-2-yl)benzyl 4-bromophenyl sulfide, has a molecular formula of C20H14BrNS2 and a molecular weight of 412.36586 .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . A specific synthesis process for this compound is not available in the retrieved data.Chemical Reactions Analysis
Reactions at the benzylic position are crucial for synthesis problems. These reactions include free radical bromination, nucleophilic substitution, and oxidation . Specific reactions involving this compound are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Antituberculosis and Cytotoxicity Studies
- A study by Selvam Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives, including a compound related to 2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole. These compounds showed significant in vitro activity against Mycobacterium tuberculosis.
Ovarian Carcinoma Studies
- A study by T. Bradshaw et al. (1998) focused on 2-(4-Aminophenyl)benzothiazole molecules, which are structurally related to the compound . They found potent inhibition of specific human ovarian carcinoma cell lines, with highly selective GI50 values in the nanomolar range.
Antifungal Activity Evaluation
- E. Łukowska-Chojnacka et al. (2016) synthesized new tetrazole derivatives containing benzothiazole. These compounds showed high cell growth inhibition against the yeast Candida albicans and other molds.
Anti-Bacterial Screening
- A study by Mayura Kale and Deepak Mene (2013) reports the synthesis of novel fused imino pyrimido benzothiazole, which demonstrated significant anti-inflammatory and anti-bacterial activities.
Breast Cancer Cell Lines Studies
- D. Shi et al. (1996) synthesized derivatives of 2-(4-aminophenyl)benzothiazoles, showing potent inhibitory activity in vitro against human breast cancer cell lines.
Anti-Helicobacter pylori Agents
- Research by D. Carcanague et al. (2002) developed compounds based on the benzothiazole structure, demonstrating potent and selective activities against the gastric pathogen Helicobacter pylori.
Antitumor Agent Discovery
- A study by T. Bradshaw et al. (2001) focused on the development of potent and selective antitumor agents, including 2-(4-aminophenyl)benzothiazoles, with remarkable selective antitumor activity.
Radiosensitizers and Anticarcinogenic Compound
- Krishnakishore Majalakere et al. (2020) synthesized imidazo[2,1-b][1,3]benzothiazoles as effective radiosensitizers and anticarcinogenic compounds, showing considerable in vitro anticancer activity against various cell lines.
Eigenschaften
IUPAC Name |
2-[3-[(4-bromophenyl)sulfanylmethyl]phenyl]-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNS2/c21-16-8-10-17(11-9-16)23-13-14-4-3-5-15(12-14)20-22-18-6-1-2-7-19(18)24-20/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPTXERCDIGNSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)CSC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.